molecular formula C20H17N5O4S B2829781 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226430-59-6

2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol

Cat. No. B2829781
CAS RN: 1226430-59-6
M. Wt: 423.45
InChI Key: ADCLPVUEHSWJGS-UHFFFAOYSA-N
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Description

2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization in Polymer Chemistry

This compound has been studied in the context of synthesizing and characterizing new, thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups. These polymers exhibit solubility in polar and aprotic solvents, and their thermal behavior has been extensively analyzed (Mansoori et al., 2012).

2. Development of Antimicrobial Agents

Research includes the synthesis of N-substituted oxadiazole derivatives with potential as antibacterial agents. These compounds have shown promising activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).

3. Electroanalytical Studies

The compound has been involved in electroanalytical studies, particularly in the reduction processes of sulfoxides and sulfides. These studies offer insights into the structural discrepancies and adsorptivity affecting polarographic results (Johansson & Wendsjö, 1983).

4. Antiproliferative Activity Against Cancer Cells

Synthesis of derivatives of this compound has been explored for their antiproliferative effect against various human cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).

5. Crystal Structure Analysis

Research has also been conducted on the crystal structure of related compounds, which aids in understanding the molecular configuration and interactions critical for various chemical and biological activities (Jeon et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by similar structures

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions could induce conformational changes in the target proteins or enzymes, altering their activity and resulting in downstream effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been found to influence various pathways, including signal transduction, metabolic processes, and cell cycle regulation . The downstream effects of these pathways can range from changes in gene expression to alterations in cellular metabolism .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. Given the lack of specific information about these aspects, it’s difficult to describe the precise effects of this compound. Based on its structural features, it may have potential therapeutic effects, such as anti-inflammatory, anti-cancer, or immunomodulatory effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, in a biological context, the cellular environment, including the presence of other proteins and biomolecules, can also influence the compound’s efficacy .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-27-15-4-3-13(9-16(15)28-2)19-24-18(29-25-19)11-30-20-22-14(10-17(26)23-20)12-5-7-21-8-6-12/h3-10H,11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCLPVUEHSWJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-(pyridin-4-YL)pyrimidin-4-OL

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